1,3-Indandione, 2-(p-iodophenyl)-
Description
Historical Context and Evolution of Indandione Chemistry
The chemistry of 1,3-indandione (B147059) dates back to the late 19th century. Initially, its synthesis and reactivity were of academic interest. The most common and straightforward synthesis involves the Claisen condensation of a dialkyl phthalate (B1215562) with an alkyl acetate (B1210297) under basic conditions, followed by hydrolysis and decarboxylation. nih.govwikipedia.org Over the decades, the understanding of its chemical behavior has evolved significantly. The presence of an active methylene (B1212753) group flanked by two carbonyl groups makes it a potent nucleophile and a precursor to a variety of derivatives. wikipedia.org Early research focused on its tautomeric nature, existing as a diketone in the solid state and partially enolized in solution. wikipedia.org This reactivity has been harnessed for a multitude of chemical transformations.
Strategic Importance of the 1,3-Indandione Moiety in Contemporary Organic Synthesis
The 1,3-indandione scaffold is of immense strategic importance in modern organic synthesis due to its utility as a versatile building block. nih.govnih.gov Its rigid framework and the presence of the reactive methylene group allow for the construction of complex polycyclic and heterocyclic systems. nih.gov It serves as a key intermediate in multicomponent reactions (MCRs), domino reactions, and the synthesis of spiro compounds, which are of significant interest in drug discovery and materials science. nih.gov The electron-withdrawing nature of the dicarbonyl system also makes 1,3-indandione and its derivatives valuable components in the design of functional materials, such as dyes and molecules with nonlinear optical properties. encyclopedia.pub
Overview of 2-Substituted 1,3-Indandione Derivatives, with Emphasis on Halogenated and Aryl-Substituted Analogs
The methylene bridge at the 2-position of the 1,3-indandione core is the primary site for chemical modification, leading to a vast library of 2-substituted derivatives. nih.govjazanu.edu.sa These modifications are often achieved through reactions like the Knoevenagel condensation. nih.gov
Aryl-Substituted Analogs: The introduction of an aryl group at the 2-position gives rise to 2-aryl-1,3-indandiones, a class of compounds that has been extensively studied for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. nih.govjazanu.edu.sa The electronic and steric properties of the aryl substituent can be readily tuned to modulate the biological activity of the resulting molecule.
Halogenated Analogs: The incorporation of halogens (fluorine, chlorine, bromine, and iodine) into the 2-aryl ring or directly onto the indandione nucleus significantly influences the physicochemical properties of the derivatives. Halogenation can alter the lipophilicity, metabolic stability, and binding affinity of the compounds to their biological targets. For instance, halogenated derivatives have been investigated for their potential as imaging agents and for their enhanced biological activities. jazanu.edu.sa
Rationale for Focused Research on 1,3-Indandione, 2-(p-iodophenyl)-
The focused investigation of 1,3-Indandione, 2-(p-iodophenyl)- is predicated on the unique attributes that the iodo-substituent imparts to the molecule. While a vast number of 2-aryl-1,3-indandiones have been synthesized and evaluated, the para-iodo derivative holds particular promise for several reasons.
Firstly, the presence of an iodine atom, a heavy halogen, can lead to enhanced biological activity through various mechanisms, including halogen bonding, which is a specific and directional non-covalent interaction that can influence molecular recognition processes. Secondly, the iodine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Furthermore, the introduction of iodine provides a potential avenue for the development of new diagnostic tools. The radioisotope of iodine, ¹²³I or ¹²⁵I, can be incorporated to create radiolabeled probes for use in single-photon emission computed tomography (SPECT) or as radiotracers in biological studies. The high atomic number of iodine also makes this compound a candidate for applications in X-ray crystallography for phasing purposes, aiding in the determination of complex protein structures.
The combination of the established biological potential of the 2-aryl-1,3-indandione scaffold with the unique chemical and physical properties of iodine makes 2-(p-iodophenyl)-1,3-indandione a compelling target for dedicated research and development.
Chemical and Physical Properties of 1,3-Indandione, 2-(p-iodophenyl)-
| Property | Value |
| Molecular Formula | C₁₅H₉IO₂ |
| Molecular Weight | 348.14 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| CAS Number | 18535-91-6 |
Data sourced from PubChem CID 121364. nih.gov
Structure
3D Structure
Properties
CAS No. |
1147-00-8 |
|---|---|
Molecular Formula |
C15H9IO2 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9IO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H |
InChI Key |
UTLQYSLZKWYNOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)I |
Other CAS No. |
1147-00-8 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.
For a definitive structural confirmation of 1,3-Indandione (B147059), 2-(p-iodophenyl)-, ¹H and ¹³C NMR spectroscopy would be indispensable.
In the ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons of the indandione skeleton and the p-iodophenyl ring, as well as the methine proton at the 2-position. The protons on the indandione's benzene (B151609) ring would likely appear as a complex multiplet, while the p-iodophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetrical para-substitution. The single proton at the chiral center (C2) would likely present as a singlet or a triplet depending on the solvent and its potential for enolization.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbons of the indandione moiety, typically in the downfield region of the spectrum. The aromatic carbons would also have characteristic chemical shifts, with the carbon atom bonded to the iodine atom showing a shift influenced by the halogen's electronegativity and heavy atom effect. The methine carbon at the 2-position would also be clearly identifiable.
Table 1: Predicted ¹H and ¹³C NMR Data for 1,3-Indandione, 2-(p-iodophenyl)- (Based on Analogous Compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indandione Aromatic CH | 7.8 - 8.1 | 122 - 136 |
| p-Iodophenyl CH | 7.2 - 7.8 | 128 - 138 |
| C2-H (Methine) | ~4.3 | ~55-60 |
| Carbonyl C=O | - | ~195-205 |
| C-I | - | ~90-100 |
Note: These are estimated values based on data for similar 2-aryl-1,3-indandione derivatives and are not experimental data for the title compound.
To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This would allow for the complete and definitive assignment of the molecular structure. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 1,3-Indandione, 2-(p-iodophenyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₉IO₂. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways for 2-aryl-1,3-indandiones involve the cleavage of the bond between the C2 of the indandione and the phenyl ring, leading to the formation of a stable indandione radical cation or a p-iodophenyl cation. chemguide.co.uklibretexts.org The loss of carbon monoxide (CO) from the dicarbonyl system is also a possible fragmentation pathway. chemguide.co.uk
Table 2: Predicted Mass Spectrometry Data for 1,3-Indandione, 2-(p-iodophenyl)-
| Ion | Predicted m/z | Description |
| [M]⁺ | 347.97 | Molecular Ion |
| [M-I]⁺ | 221.06 | Loss of Iodine atom |
| [C₉H₅O₂]⁺ | 145.03 | Indandione fragment |
| [C₆H₄I]⁺ | 202.94 | p-Iodophenyl fragment |
Note: These are theoretical values and have not been experimentally verified for the title compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
The IR spectrum of 1,3-Indandione, 2-(p-iodophenyl)- would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically appearing in the region of 1670-1740 cm⁻¹. The exact position of these bands can give clues about the enol-keto tautomerism in the solid state or in solution. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions. The C-I stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹. scielo.org.zanih.govscholarsresearchlibrary.com
The UV-Vis spectrum, on the other hand, would reveal information about the conjugated π-system of the molecule. 2-Aryl-1,3-indandiones are known to exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the dicarbonyl system. scielo.org.zanih.govresearchgate.net The presence of the iodine atom may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the non-iodinated analog.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for 1,3-Indandione, 2-(p-iodophenyl)-
| Spectroscopic Technique | Expected Features |
| Infrared (IR) | Strong C=O stretching bands (~1670-1740 cm⁻¹), Aromatic C=C stretching (~1450-1600 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), C-I stretching (<600 cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | π-π* transitions in the UV region, n-π* transitions. |
Note: The exact wavenumbers and absorption maxima are not available in the literature for this specific compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1,3-Indandione, 2-(p-iodophenyl)- has been reported in the Cambridge Structural Database, a crystallographic analysis would provide invaluable information.
Intermolecular Interactions and Crystal Packing of 2-(p-iodophenyl)-1,3-indandione
A comprehensive analysis of the intermolecular interactions and crystal packing of 2-(p-iodophenyl)-1,3-indandione is currently hindered by the lack of publicly available, detailed crystallographic data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield a specific crystal structure determination for this compound.
The crystal structure is the definitive source for understanding the three-dimensional arrangement of molecules in the solid state. It provides precise measurements of bond lengths, bond angles, and the distances and geometries of non-covalent interactions. Without this foundational data for 2-(p-iodophenyl)-1,3-indandione, a detailed and scientifically accurate discussion of its specific intermolecular forces—such as halogen bonding, hydrogen bonding, and π-π stacking—is not possible.
While general principles of supramolecular chemistry can be applied to hypothesize potential interactions, any such discussion would be purely speculative. For instance, the presence of an iodine atom suggests the high probability of halogen bonding, where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis basic site on an adjacent molecule, such as one of the carbonyl oxygens. The aromatic rings in the structure also suggest the potential for π-π stacking interactions. However, the actual occurrence, geometry, and energetic significance of these interactions are entirely dependent on the specific crystal packing adopted by the molecule, which remains unknown.
Similarly, the creation of detailed data tables for bond lengths, angles, and intermolecular contact distances, as requested, is contingent upon the availability of a solved crystal structure.
Therefore, until a crystallographic study of 2-(p-iodophenyl)-1,3-indandione is published, a definitive and detailed analysis of its intermolecular interactions and crystal packing cannot be provided.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the behavior of 1,3-Indandione (B147059), 2-(p-iodophenyl)-. These methods provide a detailed picture of electron distribution and orbital interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By approximating the electron density, DFT calculations can accurately predict geometric parameters, vibrational frequencies, and other molecular properties. For derivatives of 1,3-indandione, DFT studies, often employing the B3LYP functional with various basis sets, have been used to obtain optimized molecular structures and to analyze electronic properties. mdpi.comdntb.gov.ua These calculations are fundamental for understanding the molecule's stability and reactivity. The planarity of the indandione ring system, combined with the phenyl substituent, creates a conjugated system that can be precisely modeled using DFT. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For aromatic compounds like 1,3-Indandione, 2-(p-iodophenyl)-, the HOMO is typically a π-orbital distributed over the conjugated system, while the LUMO is a π*-orbital. Analysis of the HOMO and LUMO electron density distributions can predict the most likely sites for electrophilic and nucleophilic attack. aimspress.com
Table 1: Theoretical Electronic Properties
| Parameter | Description | Significance for 1,3-Indandione, 2-(p-iodophenyl)- |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility of the molecule to electrophilic attack. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov It also influences the electronic absorption spectra of the molecule. |
| Electron Density | The probability of finding an electron in a particular region of space. | Determines the sites of electrophilic and nucleophilic attack. The electron-withdrawing nature of the iodine atom and the carbonyl groups influences the electron density distribution across the molecule. |
Molecular Dynamics Simulations for Conformational Flexibility
While the core 1,3-indandione structure is relatively rigid, the bond connecting the phenyl ring allows for some conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the different possible conformations and their relative energies. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound. nih.gov These simulations can reveal the most stable conformations in different environments, such as in solution, which can be crucial for understanding its interactions with other molecules. For similar bicyclic aromatic compounds, MD simulations have been used to study their binding modes with biological macromolecules. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters. nih.gov Calculated vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to validate the accuracy of the computational model. aimspress.com For complex molecules, theoretical calculations can aid in the assignment of experimental spectral bands. nih.gov Discrepancies between calculated and experimental data can often be reconciled by considering solvent effects or by refining the computational methodology. nih.gov
Table 2: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Experimental Correlation |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of functional groups (e.g., C=O, C-I, aromatic C-H). | Comparison with experimental IR spectra helps to confirm the molecular structure and the accuracy of the computational model. aimspress.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C chemical shifts. | Predicted chemical shifts, when correlated with experimental data, aid in the complete assignment of the NMR spectra. researchgate.net |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Time-dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax), which can be compared with experimental UV-Vis spectra to understand the electronic transitions. nih.gov |
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms. For the synthesis of 1,3-Indandione, 2-(p-iodophenyl)-, theoretical studies can elucidate the reaction pathways, identify intermediate structures, and calculate the energies of transition states. nih.govmdpi.com This information is vital for understanding the kinetics and thermodynamics of the reaction. For instance, in cycloaddition reactions involving similar compounds, DFT calculations have been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing a deeper understanding of the reaction dynamics and regioselectivity. researchgate.net
Structure Activity Relationship Sar Studies of 1,3 Indandione, 2 P Iodophenyl and Its Analogs
Design Principles for Modifying the Indandione Scaffold
The 1,3-indandione (B147059) scaffold presents several key features that can be strategically modified to enhance biological activity and target selectivity. The core design principles often revolve around the following aspects:
The 2-Aryl Group: This is a critical component for molecular recognition. Modifications to the aryl ring and its substituents directly impact binding affinity and selectivity for various biological targets.
The Indandione Core: The diketone functionality of the indandione moiety is crucial for its chemical properties and interactions. It can act as a hydrogen bond acceptor and its planarity contributes to favorable stacking interactions with aromatic residues in protein binding sites.
Linker Modifications: In some analogs, a linker is introduced between the indandione core and the aryl ring or at other positions. The length, flexibility, and chemical nature of this linker can be adjusted to optimize the spatial orientation of the key pharmacophoric features.
Introduction of Functional Groups: Specific functional groups can be introduced to the indandione or aryl ring to enhance properties like water solubility, cell permeability, or to introduce new binding interactions. For example, the incorporation of a catechol ring has been explored to add antiplatelet aggregation activity.
A three-dimensional biophore model has been proposed for some indandione derivatives, suggesting a "recognition domain" composed of the phenyl ring and the two negatively charged oxygens of the indandione, and an "activity domain" extending from the aliphatic chain.
Systematic Variation of Substituents on the Aryl Ring
Systematic variation of substituents on the 2-aryl ring is a cornerstone of SAR studies for this class of compounds. The nature, position, and size of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its biological activity.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl ring can alter the electron density of the entire molecule. This can affect the strength of interactions with the target protein. For instance, in the context of non-catalyzed amination of aryl halides, electron-withdrawing groups generally lower the activation energy for the reaction.
Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. For electron-withdrawing groups, ortho-substitution can sometimes lead to lower barriers for certain reactions, while for electron-donating groups, meta-substitution might be more favorable.
Steric Hindrance: The size of the substituent can influence the compound's ability to fit into a binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.
Studies on 2-benzylidene-1,3-indandiones have shown a correlation between substituent effects and antimicrobial activity. The electronic effects of substituents on the aryl ring, whether they are electron-donating or electron-withdrawing, have been shown to impact the conformational behavior of the aromatic side-chains.
Impact of the Iodine Atom at the Para-Position on Molecular Interactions
The presence of a halogen atom, specifically iodine, at the para-position of the 2-aryl ring has significant implications for the molecular interactions of 2-(p-iodophenyl)-1,3-indandione.
Halogen Bonding: Iodine, being a large and polarizable halogen, is a potent halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a biological target. This interaction can be a significant contributor to the binding affinity and selectivity of the ligand.
Increased Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier, a crucial property for neuroactive compounds.
Size and Shape: The size of the iodine atom can influence how the molecule fits into a binding pocket, potentially leading to more favorable van der Waals interactions.
Metabolic Stability: The carbon-iodine bond can influence the metabolic stability of the compound.
The ability of iodine to form halogen bonds has been increasingly recognized as a key factor in drug design, contributing to enhanced binding affinity and specificity.
Methodologies for SAR Determination in Chemical Biology Contexts
Determining the structure-activity relationships of compounds like 2-(p-iodophenyl)-1,3-indandione involves a combination of experimental and computational techniques.
A primary method
Biomolecular Interactions and Chemical Probe Development
Interaction Mechanisms with Biological Macromolecules
The 2-(p-iodophenyl)-1,3-indandione moiety and its analogs engage with proteins and nucleic acids through a variety of non-covalent and covalent interactions, leading to high-affinity binding and, in some cases, specific chemical transformations.
Binding to Protein Aggregates (e.g., α-Synuclein, Amyloid-β)
Derivatives of 1,3-indandione (B147059) have been identified as potent ligands for misfolded protein aggregates, which are hallmarks of several neurodegenerative diseases. Structure-activity relationship (SAR) studies have been conducted to optimize binding to α-synuclein fibrils, characteristic of Parkinson's disease.
Research has shown that 1,3-indandione derivatives can bind to α-synuclein fibrils with high affinity and selectivity. For instance, certain lead compounds from these studies demonstrate nanomolar binding constants (Kd) and exhibit significant selectivity for α-synuclein over other protein aggregates like amyloid-β (Aβ) and tau fibrils. drugbank.comnih.gov This selectivity is crucial for developing diagnostic agents that can accurately distinguish between different proteinopathies, as conditions like Parkinson's disease with dementia can also feature Aβ accumulation. drugbank.com
The binding mechanism involves the ligand intercalating with the protein aggregates. The planarity of the indandione core and the nature of the substituents play a critical role in the binding affinity. While the 1,3-indandione scaffold is effective, studies comparing it with the 1-indanone (B140024) scaffold have sometimes shown the latter to have superior binding characteristics for α-synuclein. drugbank.com Nevertheless, these ligands have proven effective in labeling various forms of α-synuclein pathology, including Lewy bodies and Lewy neurites, in post-mortem brain tissue from Parkinson's disease patients. drugbank.comnih.gov When applied to Alzheimer's disease tissue, these same ligands tend to label only the dense core of senile plaques, highlighting their differential binding properties. drugbank.comnih.gov
| Compound Scaffold | Target Aggregate | Binding Affinity (Kd) | Selectivity (vs. Aβ and Tau) |
| 1,3-Indandione Derivative | α-Synuclein Fibrils | 18.8 nM drugbank.comnih.gov | >10-fold drugbank.comnih.gov |
| 1-Indanone Derivative | α-Synuclein Fibrils | 9.0 nM drugbank.comnih.gov | >10-fold drugbank.comnih.gov |
This table presents binding data for lead compounds based on indandione and indanone scaffolds.
Enzyme Active Site Interactions and Inhibition Mechanisms (e.g., Cholinesterases, Lipoxygenase, Thrombin, Trypsin)
The 1,3-indandione framework is a recognized pharmacophore for enzyme inhibition, targeting the active sites of various enzyme classes.
Cholinesterases : The related isoindoline-1,3-dione scaffold has been extensively used to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic system and implicated in Alzheimer's disease. nih.govnih.gov These inhibitors often function through a molecular hybridization approach, combining the dione (B5365651) moiety with other pharmacophores to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov For example, the carbonyl group of the isoindoline-1,3-dione can form hydrogen bonds with residues like Glu197 in the CAS of BChE, contributing to potent inhibition. nih.gov
Lipoxygenase : Lipoxygenases are enzymes involved in inflammatory pathways, catalyzing the oxidation of polyunsaturated fatty acids. sigmaaldrich.com 2-Phenyl-1,3-indandione has been shown to possess anti-inflammatory properties by inhibiting the release of arachidonic acid, a key substrate for lipoxygenase. nih.gov While the direct inhibition mechanism on the enzyme's active site is less detailed in available literature, the substrate-suppressing action points to an indirect regulatory effect. Other related structures, such as indazolinones, are known to be selective 5-lipoxygenase inhibitors. chemicalbook.com
Thrombin and Trypsin : These are serine proteases with crucial roles in coagulation (thrombin) and digestion (trypsin). The 2-phenyl-1,3-indandione derivative, known as Phenindione, is a well-established anticoagulant. nih.govmims.com Its mechanism of action is not through direct inhibition of thrombin's active site but by acting as a vitamin K antagonist. drugbank.compharmacompass.comcaymanchem.com Phenindione inhibits the enzyme vitamin K epoxide reductase, which is essential for recycling vitamin K. drugbank.commims.comnih.gov This leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the synthesis of several clotting factors in the liver, including prothrombin (Factor II), the precursor to thrombin. drugbank.compharmacompass.comproquest.com The resulting decrease in functional prothrombin levels reduces the amount of thrombin that can be generated, thereby exerting an anticoagulant effect. drugbank.com While direct inhibition of trypsin by this specific compound is not prominently documented, the general principles of serine protease inhibition often involve ligands binding to the catalytic triad (B1167595) within the active site, a mechanism seen with other small molecule inhibitors. chemicalbook.com
Nucleic Acid Recognition and Labeling (e.g., 5-Formylcytosine)
The 1,3-indandione scaffold has been ingeniously applied to the specific recognition and labeling of modified nucleobases, particularly the epigenetic mark 5-formylcytosine (B1664653) (5fC). caymanchem.com This base is an oxidation product of 5-methylcytosine (B146107) and plays a role in active DNA demethylation. guidechem.com
The interaction mechanism is a specific chemical reaction. The active methylene (B1212753) group of the 1,3-indandione undergoes a condensation reaction with the 5-formyl group of the cytosine base. This is followed by an intramolecular cyclization, where the exocyclic amino group of the cytosine attacks one of the carbonyl groups on the indandione ring. This sequence forms a stable, conjugated tetracyclic product. This highly specific chemical labeling allows for the detection and mapping of 5fC. A key feature of the resulting 5fC-indandione adduct is that it is read as a thymine (B56734) (T) during PCR amplification, which forms the basis of a bisulfite-free, base-resolution sequencing method for 5fC. caymanchem.com
Development of 1,3-Indandione-Based Chemical Probes
The versatile chemical reactivity and favorable biomolecular interaction profile of the 1,3-indandione core have spurred its development into a variety of chemical probes for biological research.
Design Strategies for Specific Target Engagement
The development of specific probes relies on rational design and SAR studies. For targeting protein aggregates like α-synuclein, the strategy involves modifying the 2-phenyl-1,3-indandione backbone to enhance binding affinity and selectivity. drugbank.comnih.gov Key design considerations include:
Aromatic Substitution : Adding activating or deactivating groups to the phenyl ring can modulate the electronic properties and steric profile of the ligand, which in turn affects binding affinity. drugbank.com
Core Scaffold Modification : Comparative studies of different core structures, such as 1-indanone versus 1,3-indandione, help to identify the optimal backbone for target engagement. drugbank.com
Bridging Moiety : In more complex derivatives, altering the linker or bridging system between the indandione core and other parts of the molecule can fine-tune the geometric fit into the binding pocket of the target protein. drugbank.com
For nucleic acid labeling, the design strategy focuses on the reactivity of the active methylene group. Derivatives such as Azido Indanedione (AI) have been created by incorporating functional handles like an azide (B81097) group. This allows for a two-step labeling process where the indandione first reacts specifically with 5fC, and the appended azide group can then be used for "click chemistry" reactions to attach reporter molecules like fluorophores or biotin.
Fluorogenic and Chromogenic Probe Design
The 1,3-indandione moiety is an excellent electron-accepting group, making it a key component in the design of "push-pull" chromophores and fluorophores.
Chromogenic Probes : In these probes, the electron-poor 1,3-indandione is conjugated to an electron-donating ("push") group. The interaction of the probe with an analyte, such as an anion binding to a pyrrole (B145914) NH group in the donor part of the molecule, increases the electron density of the donor. This enhances the intramolecular charge transfer from the "push" to the "pull" (indandione) moiety, resulting in a significant shift in the absorption spectrum and a visible color change. This principle has been effectively used to create colorimetric sensors.
Fluorogenic Probes : The same push-pull mechanism can be applied to create fluorogenic probes. The reaction of a 1,3-indandione derivative with its target can lead to the formation of a new, highly conjugated system with distinct fluorescent properties. For example, the labeling of 5fC with 1,3-indandione derivatives can generate a product with a new fluorescence emission spectrum, enabling the detection of this epigenetic mark through fluorescence-based techniques. Similarly, derivatives designed to bind α-synuclein aggregates often possess intrinsic fluorescence that is enhanced upon binding, allowing for the visualization of these structures in tissue samples. nih.gov
Radiochemical Synthesis for Imaging Probe Applications.
The development of radiolabeled probes based on the 2-(p-iodophenyl)-1,3-indandione scaffold is crucial for enabling in vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT). The introduction of a radioactive iodine isotope onto the phenyl ring allows for the non-invasive visualization and quantification of the probe's distribution and target engagement. The synthesis of such radiotracers typically involves the incorporation of a gamma-emitting radionuclide, like Iodine-123 (¹²³I), or a positron-emitting radionuclide for Positron Emission Tomography (PET), such as Iodine-124 (¹²⁴I). The choice of isotope depends on the desired imaging modality and the biological half-life of the molecular target.
The radiochemical synthesis of [¹²³I]-2-(p-iodophenyl)-1,3-indandione and its analogs can be achieved through several established methods for radioiodination. These methods are generally categorized as electrophilic and nucleophilic substitutions. The selection of a specific synthetic route is often dictated by the availability of the precursor molecule, the desired specific activity of the final product, and the radiosensitivity of the compound.
Electrophilic Radioiodination
Electrophilic radioiodination is a common method for labeling aromatic compounds. This approach typically involves the reaction of an electron-rich aromatic precursor with an electrophilic radioiodine species.
Direct Radioiodination of 2-Phenyl-1,3-indandione:
A straightforward approach is the direct electrophilic substitution of a hydrogen atom on the phenyl ring of 2-phenyl-1,3-indandione. The para-position is generally favored due to electronic effects and steric accessibility. The reaction is carried out in the presence of an oxidizing agent that converts the radioiodide (e.g., [¹²³I]NaI) into a more reactive electrophilic species, such as I⁺.
A typical reaction scheme is as follows:
Precursor: 2-Phenyl-1,3-indandione
Radioisotope: Sodium [¹²³I]iodide
Oxidizing Agent: A variety of oxidizing agents can be employed, with Chloramine-T and Iodogen being the most common.
Reaction Conditions: The reaction is typically performed in an aqueous or mixed aqueous/organic solvent system at room temperature. The reaction time is usually short, on the order of minutes, to minimize degradation of the starting material and product.
Purification: The radiolabeled product is purified from unreacted radioiodide and other reaction components, typically using High-Performance Liquid Chromatography (HPLC).
| Parameter | Details |
| Precursor | 2-Phenyl-1,3-indandione |
| Radioisotope | [¹²³I]NaI |
| Common Oxidizing Agents | Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) |
| Typical Solvent | Phosphate buffer, Ethanol (B145695)/water mixture |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 5-15 minutes |
| Purification Method | Reversed-Phase HPLC |
Iododestannylation of a Stannylated Precursor:
A more regioselective and often higher-yielding method for electrophilic radioiodination is iododestannylation. This method involves the synthesis of a precursor molecule where a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl) is attached to the para-position of the phenyl ring. The carbon-tin bond is readily cleaved by electrophilic iodine.
The synthesis proceeds in two main steps:
Synthesis of the Stannylated Precursor: 2-(p-Trimethylstannylphenyl)-1,3-indandione is synthesized from a suitable starting material, such as 2-(p-bromophenyl)-1,3-indandione, via a palladium-catalyzed stannylation reaction.
Radioiodination: The stannylated precursor is then reacted with radioiodide in the presence of an oxidizing agent.
| Parameter | Details |
| Precursor | 2-(p-Trimethylstannylphenyl)-1,3-indandione |
| Radioisotope | [¹²³I]NaI |
| Oxidizing Agent | Peracetic acid, N-chlorosuccinimide |
| Typical Solvent | Acetic acid, Methanol |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 10-20 minutes |
| Purification Method | Reversed-Phase HPLC |
This method offers the advantage of precise control over the position of the radioiodine and generally results in high radiochemical yields and specific activities.
Nucleophilic Radioiodination
Nucleophilic radioiodination involves the displacement of a leaving group on the aromatic ring by a nucleophilic radioiodide anion. This method is particularly useful when the aromatic ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups.
For the synthesis of [¹²³I]-2-(p-iodophenyl)-1,3-indandione, a suitable precursor would be one with a good leaving group at the para-position, such as a nitro group or a different halogen (e.g., bromine or chlorine). Copper-catalyzed reactions are often employed to facilitate this substitution.
A representative reaction scheme would involve:
Precursor: 2-(p-Nitrophenyl)-1,3-indandione or 2-(p-Bromophenyl)-1,3-indandione
Radioisotope: [¹²³I]NaI
Catalyst: Copper(I) or Copper(II) salts
Reaction Conditions: The reaction is typically carried out at elevated temperatures in a high-boiling point solvent, such as dimethylformamide (DMF).
Purification: Similar to electrophilic methods, purification is achieved via HPLC.
| Parameter | Details |
| Precursor | 2-(p-Nitrophenyl)-1,3-indandione |
| Radioisotope | [¹²³I]NaI |
| Catalyst | Cu(I) triflate, CuSO₄ |
| Typical Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 100-150 °C |
| Typical Reaction Time | 30-60 minutes |
| Purification Method | Reversed-Phase HPLC |
The choice of the synthetic route for preparing radiolabeled 2-(p-iodophenyl)-1,3-indandione for imaging applications will depend on a careful consideration of precursor availability, desired radiochemical purity, and specific activity required for the intended biological studies.
Advanced Applications in Chemical Biology and Material Science
Utilization as Research Tools for Mechanistic Biology
The 2-aryl-1,3-indandione framework is a cornerstone for developing biologically active agents, with derivatives showing potential as anti-inflammatory, anticoagulant, and anticancer compounds. nih.govnih.govacs.org The specific derivative, 2-(p-iodophenyl)-1,3-indandione, offers unique advantages as a research tool, primarily by leveraging the "heavy-atom effect" of iodine.
The heavy-atom effect describes the ability of atoms with large nuclei, like iodine, to promote transitions between different electronic spin states in a molecule. nih.govnih.gov Specifically, it enhances the rate of intersystem crossing (ISC), a process where a molecule in a photo-excited singlet state (S₁) converts to a longer-lived triplet state (T₁). nih.govtudublin.ie This property is fundamental to the action of photosensitizers used in photodynamic therapy (PDT). mdpi.com
When a photosensitizer in its triplet state interacts with ground-state molecular oxygen (³O₂), it can transfer its energy, generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov Singlet oxygen is a potent oxidizing agent that can induce localized cellular damage, triggering signaling pathways related to stress response and apoptosis.
By using 1,3-Indandione (B147059), 2-(p-iodophenyl)- as a photosensitizer, researchers can:
Induce Localized Oxidative Stress: Precisely initiate oxidative stress in specific cellular compartments or tissues by controlling light exposure, allowing for detailed study of the downstream biological consequences.
Probe Cellular Defense Mechanisms: Investigate how cells respond to and defend against damage from reactive oxygen species (ROS).
Screen for Therapeutic Modulators: Use the light-induced cell death mechanism as a platform to screen for molecules that can either enhance or inhibit these pathways.
The incorporation of iodine significantly boosts the efficiency of this process compared to non-halogenated analogs, making 1,3-Indandione, 2-(p-iodophenyl)- a potentially powerful and tunable tool for mechanistic studies in cell biology. nih.govnih.gov
Integration into Biosensing and Bioimaging Platforms
The unique characteristics of the iodine atom make 1,3-Indandione, 2-(p-iodophenyl)- a valuable component for creating sophisticated biosensing and bioimaging agents. Its applications span multiple imaging modalities.
Computed Tomography (CT) Imaging: Iodinated compounds are the basis for nearly all clinical X-ray contrast media. mdpi.comnih.gov The high atomic number of iodine (Z=53) allows it to effectively attenuate X-rays, enhancing the contrast of soft tissues. 1,3-Indandione, 2-(p-iodophenyl)- can serve as a key building block for novel CT contrast agents. While small molecules are often cleared too rapidly from the body for effective imaging, this iodinated scaffold can be incorporated into larger nanoplatforms like polymers or liposomes, improving their circulation time and enabling targeted delivery. mdpi.comresearchgate.net
Radionuclide Imaging (PET and SPECT): The phenyl iodide moiety is an excellent precursor for radiolabeling. nih.gov Stable iodine (¹²⁷I) can be replaced with radioactive isotopes such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT) or ¹²⁴I for Positron Emission Tomography (PET). nih.govmdpi.commdpi.com These techniques allow for highly sensitive in-vivo tracking of the molecule. By attaching this radiolabeled compound to a biologically active molecule (e.g., a peptide or antibody), researchers can create tracers to:
Image metabolic processes and receptor distribution in real-time. nih.gov
Diagnose diseases like cancer by targeting specific biomarkers. mdpi.com
Monitor drug delivery and biodistribution. mdpi.com
The well-defined chemistry for radioiodination of aryl iodides makes this a highly feasible and attractive application. nih.govresearchgate.net
Optical and Photophysical Probes: The heavy-atom effect of iodine also influences the photophysical properties of the molecule. It tends to decrease fluorescence quantum yield while promoting phosphorescence. nih.govresearchgate.net This effect can be harnessed to design specialized optical probes for techniques that rely on measuring triplet state dynamics or for developing theranostic agents, where a single compound can be used for both imaging and therapy (e.g., PDT). nih.gov
Table 1: Potential Bioimaging Applications of 1,3-Indandione, 2-(p-iodophenyl)-
| Imaging Modality | Role of Iodine | Potential Application | Key Advantage |
|---|---|---|---|
| Computed Tomography (CT) | High Atomic Number (Z=53) | Building block for advanced contrast agents | Excellent X-ray attenuation mdpi.comnih.gov |
| PET / SPECT | Precursor for Radiolabeling (e.g., ¹²³I, ¹²⁴I) | Development of radioactive tracers for diagnostics | High sensitivity and established labeling chemistry nih.govresearchgate.net |
| Photodynamic Therapy (PDT) | Heavy-Atom Effect (promotes ISC) | Photosensitizer for targeted cell ablation | Efficient generation of singlet oxygen mdpi.comnih.gov |
| Optical Probes | Heavy-Atom Effect (modulates fluorescence/phosphorescence) | Component of theranostic agents | Combines imaging and therapeutic functions nih.gov |
Role in the Development of Electron-Accepting Materials
The 1,3-indandione core is a potent electron-withdrawing group, making it an excellent electron acceptor for applications in organic electronics. mdpi.com This property is particularly crucial in the design of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). nih.gov The performance of an OSC relies on the efficient transfer of an electron from a donor material to an acceptor material upon light absorption.
The introduction of a para-iodophenyl group onto the 1,3-indandione scaffold provides a powerful method for fine-tuning the material's electronic and solid-state properties.
Tuning of Energy Levels: Halogenation is a proven strategy for modifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. researchgate.netresearchgate.net Iodination of the acceptor can adjust its LUMO level to achieve a better energy alignment with the donor material, which is critical for maximizing the open-circuit voltage (Voc) of the solar cell. researchgate.net
Controlling Solid-State Packing via Halogen Bonding: The iodine atom can participate in a highly directional, non-covalent interaction known as a halogen bond. wikipedia.orgacs.org In this interaction, the iodine atom acts as a Lewis acid (electron acceptor) via an electropositive region called a σ-hole, forming a strong attraction with an electron-rich atom (like oxygen or nitrogen) on an adjacent molecule. acs.orgtaylorandfrancis.comwiley-vch.de The strength of this bond follows the trend I > Br > Cl > F. wikipedia.org This strong and directional interaction can be used to control the molecular packing in the solid state, which is essential for efficient charge transport through the material. taylorandfrancis.comacs.org
Enhanced Optical Properties: Iodination can lead to a redshift in the absorption spectrum of the material, allowing it to harvest a broader range of sunlight. researchgate.netresearchgate.net Studies on other iodinated non-fullerene acceptors have demonstrated that this modification can unlock significant performance gains in organic solar cells, sometimes eliminating the need for complex post-processing treatments. researchgate.net
Table 2: Impact of Iodine on Electron-Acceptor Properties
| Property | Effect of Iodine Atom | Relevance to Material Science |
|---|---|---|
| Energy Levels (HOMO/LUMO) | Modifies orbital energies | Optimizes energy level alignment in donor-acceptor blends for higher device voltage researchgate.netresearchgate.net |
| Molecular Packing | Promotes ordered packing via strong, directional halogen bonds wikipedia.orgtaylorandfrancis.com | Improves charge mobility and overall device efficiency |
| Light Absorption | Can induce a redshift in the absorption spectrum | Increases the range of solar spectrum harvested, boosting current generation researchgate.net |
| Exciton Delocalization | The larger atomic radius can facilitate intra-moiety excitation | Reduces energy loss pathways, improving photovoltaic performance researchgate.netresearchgate.net |
Prospects for Future Research Directions for 1,3-Indandione, 2-(p-iodophenyl)- in Chemical Sciences
The true potential of 1,3-Indandione, 2-(p-iodophenyl)- lies not only in its direct applications but also in its role as a versatile synthetic intermediate. The carbon-iodine bond is a highly valuable functional group in modern organic synthesis, serving as a reactive handle for a wide array of cross-coupling reactions. nih.govfiveable.meacs.org
Synthesis of Complex π-Conjugated Systems: The aryl iodide moiety is an ideal substrate for palladium- or copper-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, and Stille reactions. nih.govfiveable.meorganic-chemistry.org This allows for the straightforward extension of the molecule's π-conjugated system. Future research could focus on:
Suzuki Coupling: Reacting 1,3-Indandione, 2-(p-iodophenyl)- with various arylboronic acids to create a library of 2-biaryl-1,3-indandione derivatives. This would allow for systematic tuning of the electronic and photophysical properties for advanced materials. acs.org
Sonogashira Coupling: Introducing alkyne-based linkers to build larger, rigid, and highly conjugated molecular wires or frameworks for applications in organic electronics. nih.gov
Divergent Synthesis: Recent work has shown that iodine itself can catalyze the coupling of 2-aryl-1,3-indandiones with alkenes, providing access to complex alkylated products. researchgate.net
Development of Next-Generation Materials and Probes: By leveraging this synthetic versatility, researchers can pursue several exciting directions:
Advanced Non-Fullerene Acceptors: Synthesize complex, three-dimensional acceptor molecules with precisely engineered properties for next-generation organic solar cells.
Multimodal Imaging Agents: Use cross-coupling to attach fluorescent dyes or other functional groups to the 2-(p-iodophenyl)-1,3-indandione core, creating multimodal probes that combine the benefits of radionuclide imaging (from the iodine) and fluorescence imaging.
Supramolecular Chemistry: Exploit the halogen bonding capabilities of the iodine to design and build complex, self-assembling architectures like liquid crystals or functional co-crystals. wikipedia.orgwiley-vch.de
In essence, 1,3-Indandione, 2-(p-iodophenyl)- should be viewed as both a functional molecule in its own right and a foundational platform for the construction of more complex and highly functionalized chemical systems for a broad range of scientific applications.
Q & A
Q. What advanced techniques validate the compound’s role in catalytic or materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
